molecular formula C16H15N3O4 B14096923 7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-Hydroxy-6-(2-hydroxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14096923
M. Wt: 313.31 g/mol
InChI Key: ZOOFCQWIEPMVHC-UHFFFAOYSA-N
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Description

6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with an appropriate β-keto ester, followed by cyclization and functionalization steps. The reaction conditions often require the use of acidic or basic catalysts and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-Hydroxy-ethyl)-2-methyl-7-oxo-3-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxyethyl group, for example, may enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H15N3O4/c1-9-12(10-5-3-2-4-6-10)14-17-13(16(22)23)11(7-8-20)15(21)19(14)18-9/h2-6,18,20H,7-8H2,1H3,(H,22,23)

InChI Key

ZOOFCQWIEPMVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCO)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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